Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₅H₂₄N₂O₄
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is hypothesized that the compound interacts with its targets by binding to specific receptors or enzymes, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl 4-aminobenzoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency. Quality control measures, including chromatographic techniques and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Piperidine derivatives
Aminobenzoyl compounds
Tert-butyl esters
Uniqueness: . Its unique combination of functional groups makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLMYYEIPWJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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